3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide

Pharmaceutical impurity profiling LC-MS/MS method development Process analytical chemistry

3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide (CAS 247098-18-6), also referred to as Glimepiride Phenylethyl Impurity or Glimepiride Intermediate III, is a synthetic pyrrole-carboxamide with molecular formula C₁₆H₂₀N₂O₂ and molecular weight 272.34 g/mol. This compound is the direct condensation product of 3-ethyl-4-methyl-3-pyrrolin-2-one with 2-phenylethyl isocyanate at 150 °C and serves as the penultimate intermediate in the commercial synthesis of the sulfonylurea antidiabetic drug glimepiride (CAS 93479-97-1).

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 247098-18-6
Cat. No. B563931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide
CAS247098-18-6
Synonyms4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C
InChIInChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)
InChIKeyVAQWDIFLYGGQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide (CAS 247098-18-6): Glimepiride Penultimate Intermediate and Non-Compendial Process Impurity Reference Standard


3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide (CAS 247098-18-6), also referred to as Glimepiride Phenylethyl Impurity or Glimepiride Intermediate III, is a synthetic pyrrole-carboxamide with molecular formula C₁₆H₂₀N₂O₂ and molecular weight 272.34 g/mol . This compound is the direct condensation product of 3-ethyl-4-methyl-3-pyrrolin-2-one with 2-phenylethyl isocyanate at 150 °C and serves as the penultimate intermediate in the commercial synthesis of the sulfonylurea antidiabetic drug glimepiride (CAS 93479-97-1) [1]. Unlike the downstream sulfonamide (Glimepiride Related Compound B, CAS 119018-29-0), this intermediate lacks the para-sulfamoyl substituent on the phenyl ring, making it a critical marker for monitoring incomplete sulfonation during glimepiride manufacture [2].

Why a Generic Glimepiride Impurity Standard Cannot Replace CAS 247098-18-6 in ANDA-Targeted Analytical Development


Glimepiride impurity standards are not interchangeable across the synthetic pathway. The compound 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide (CAS 247098-18-6) is a process-specific, non-compendial impurity that is structurally distinct from pharmacopeial impurities such as Glimepiride Related Compound B (EP Impurity B, CAS 119018-29-0), which carries a para-sulfonamide group . Substituting the sulfonamide reference standard for the phenylethyl impurity in HPLC method validation would yield a different retention time, distinct MS/MS fragmentation pattern (ΔMW ≈ 79 Da), and incorrect system suitability parameters . The USP monograph for glimepiride tablets specifies relative retention times of 0.25 for Related Compound B and 0.35 for Related Compound C versus glimepiride at 1.0, with a required resolution of NLT 1.5 between them—conditions that were not developed for the phenylethyl intermediate [1]. Regulatory submissions (ANDA/DMF) require impurity reference standards that match the exact chemical structure of the process impurity being monitored; a mismatched reference standard compromises method accuracy, specificity, and regulatory acceptability.

Quantitative Differentiation Evidence: CAS 247098-18-6 vs. Closest Analogs in Glimepiride Synthesis Pathway


Molecular Mass and Elemental Composition: Unambiguous MS Differentiation from Glimepiride Related Compound B

CAS 247098-18-6 exhibits a molecular weight of 272.34 g/mol (formula C₁₆H₂₀N₂O₂) and produces an [M+H]⁺ ion at m/z 273.1 in positive-ion ESI-MS [1]. Its closest downstream analog, Glimepiride Related Compound B (CAS 119018-29-0, Glimepiride EP Impurity B), has a molecular weight of 351.42 g/mol (formula C₁₆H₂₁N₃O₄S), an [M+H]⁺ at m/z 352.1, and contains one additional sulfur atom and two additional oxygen atoms from the para-sulfonamide group [2]. The mass difference of 79.08 g/mol (29.0% increase relative to the phenylethyl intermediate) arises solely from the —SO₂NH₂ substituent at the para-position of the phenyl ring. In MS/MS fragmentation, the phenylethyl impurity lacks the diagnostic neutral loss of SO₂ (64 Da) that characterizes the sulfonamide analog, providing orthogonal confirmation of structural identity [3].

Pharmaceutical impurity profiling LC-MS/MS method development Process analytical chemistry

Melting Point: A 72 °C Differential Enabling Low-Cost Identity Verification vs. the Sulfonamide Intermediate

The melting point of CAS 247098-18-6 is reported as 105–107 °C (capillary method) from multiple independent sources . In contrast, Glimepiride Related Compound B (CAS 119018-29-0), which is the immediate downstream product after chlorosulfonation and ammonolysis, melts at 177–179 °C . This represents a melting point depression of approximately 72–74 °C for the phenylethyl intermediate relative to its sulfonamide counterpart. The large thermal differential—far exceeding typical lot-to-lot variability—provides a rapid, instrument-minimal identity check that can be performed at receiving inspection without requiring HPLC or MS instrumentation . Additionally, the compound is a solid at ambient temperature (off-white crystalline appearance) with a predicted pKa of 12.32 ± 0.60, and is slightly soluble in acetonitrile, chloroform, and methanol .

Solid-state characterization Quality control identity testing Intermediate release specifications

Dedicated Validated HPLC Method with Quantified Sensitivity for Intermediate-Specific Impurity Profiling

A fully validated, isocratic reverse-phase HPLC method has been published specifically for the determination of related substances in the glimepiride intermediate (CAS 247098-18-6) and its four known process impurities (designated Impurities A–D) [1]. The method employs a pentafluorophenyl (PFP) stationary phase (150 mm × 4.6 mm, 2.7 μm) with ammonium dihydrogen phosphate buffer–acetonitrile mobile phase at 0.5 mL/min, 25 °C column temperature, and UV detection at 225 nm [1]. Key validation parameters include: linearity range 0.008–6.024 μg/mL for the intermediate (r = 0.9999); limit of quantitation (LOQ) of 8.3 ng/mL for the intermediate and 5.0–29.4 ng/mL for Impurities A–D; spike recovery of 98.6%–103.2% across four impurities (n = 9); and resolution adequate to achieve complete baseline separation of all five analytes [1]. In six industrial batch analyses, known individual impurities were <0.10%, maximum unknown single impurity <0.10%, and total impurities <0.15% [1]. By contrast, the USP compendial method for glimepiride API employs a C18 column (4 mm × 12.5 cm, packing L1) with phosphate buffer (pH 2.1–2.7)–acetonitrile mobile phase at 228 nm, targeting Related Compounds B and C with a required resolution of NLT 1.5—conditions not validated for the phenylethyl intermediate [2].

HPLC method validation Related substances determination Process intermediate quality control

Non-Compendial Status: Independent Reference Standard Requirement for ANDA/DMF Submissions

CAS 247098-18-6 (Glimepiride Phenylethyl Impurity) is not listed among the specified impurities in the European Pharmacopoeia (EP), United States Pharmacopeia (USP), or British Pharmacopoeia (BP) monographs for glimepiride drug substance or drug product [1]. The EP monographs specify three impurities—Impurity A (cis-isomer, CAS 684286-46-2), Impurity B (sulfonamide, CAS 119018-29-0, with limit NMT 0.4%), and Impurity D (meta-isomer, CAS 791104-62-6, NMT 0.2%)—while USP identifies Related Compounds A, B, and C [2]. Because the phenylethyl impurity is a process-specific intermediate rather than a degradation product, it is not assigned a compendial acceptance criterion. Consequently, ANDA applicants and DMF holders must independently source a fully characterized, non-compendial reference standard of CAS 247098-18-6 to demonstrate method specificity and to establish in-house acceptance criteria during process validation [3]. Vendors supplying this compound typically provide comprehensive characterization data compliant with ICH Q3A/Q3B guidelines, including HPLC purity certificates (available at ≥95%, ≥98%, and ≥99% purity grades), NMR, MS, and FTIR spectra .

Regulatory impurity control Reference standard procurement ANDA analytical development

Procurement-Driven Application Scenarios for 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide (CAS 247098-18-6)


ANDA Analytical Method Development: HPLC Related Substances Method for Glimepiride Drug Substance

When developing a stability-indicating HPLC method for glimepiride API in support of an ANDA filing, CAS 247098-18-6 serves as a critical non-compendial impurity reference standard to establish system suitability and specificity for the phenylethyl process impurity. As demonstrated by the validated PFP-column method with LOQ of 8.3 ng/mL and recovery of 103.2%, the compound can be accurately quantified at trace levels [1]. Its 79 Da mass difference from the sulfonamide impurity (Related Compound B) ensures that the two species are baseline-resolved and unambiguously identified by LC-MS/MS when both are present in crude API [2]. Regulatory reviewers expect ANDA applicants to demonstrate control of all process impurities exceeding the identification threshold; a fully characterized batch of CAS 247098-18-6 with a Certificate of Analysis (CoA) documenting HPLC purity, NMR identity, and MS confirmation fulfills this requirement.

In-Process Control for Glimepiride Commercial Manufacturing: Monitoring Sulfonation Completion

In the standard glimepiride synthesis, 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrrolin-1-carboxamide (CAS 247098-18-6, Intermediate III) is sulfonated with chlorosulfonic acid at 40 °C to yield the benzenesulfonyl chloride (Intermediate IV), which is subsequently converted to the sulfonamide (Intermediate V) [1]. Quantifying residual Intermediate III in the reaction mixture by the validated HPLC method (PFP column, 225 nm detection, LOQ 8.3 ng/mL) provides a direct metric for sulfonation reaction completion [2]. The melting point of unreacted Intermediate III (105–107 °C) is dramatically lower than that of the sulfonamide product (177–179 °C), enabling a rapid melting point check as a supplementary in-process test . Procuring the intermediate in high purity (≥99% by HPLC, as available from bulk manufacturers) ensures that the reference standard itself does not introduce confounding impurities into the control method.

Quality Control Release Testing of Glimepiride Intermediate Batches for Upstream Supply Chain Assurance

For pharmaceutical companies purchasing the glimepiride intermediate from contract manufacturers, CAS 247098-18-6 is the subject of incoming QC release testing. The published HPLC method validated in the Chinese Journal of Pharmaceutical Analysis (2022) specifies that six industrial batches of the intermediate showed known individual impurities <0.10%, maximum unknown impurity <0.10%, and total impurities <0.15% [1]. These quantified benchmarks provide actionable acceptance criteria for supplier qualification and lot-release decisions. Laboratories can adopt this method directly, using a purchased reference standard of CAS 247098-18-6 (available at confirmed purity grades of 95–99% from ISO 17034-certified suppliers) to calibrate the system, determine relative response factors for each impurity, and release or reject incoming intermediate batches against the established impurity thresholds [2].

Forced Degradation Studies to Distinguish Process Impurities from Degradation Products in Glimepiride Drug Product

During forced degradation (stress) studies of glimepiride tablets—required for ANDA stability submissions per ICH Q1A(R2)—CAS 247098-18-6 is evaluated as a potential degradation product. However, literature evidence indicates that the phenylethyl impurity is a process intermediate carried through from incomplete sulfonation, not a hydrolytic or oxidative degradation product of the final API [1]. By spiking the phenylethyl impurity reference standard into stressed and unstressed glimepiride samples at known concentrations (leveraging the linearity range of 0.008–6.024 μg/mL established by the validated method), laboratories can demonstrate that its level remains unchanged under ICH stress conditions (heat, humidity, acid/base hydrolysis, oxidation, photolysis) [2]. This differentiation—process impurity vs. degradant—directly impacts the impurity control strategy and the regulatory acceptance of the proposed specifications in the ANDA.

Quote Request

Request a Quote for 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.